BenchChemオンラインストアへようこそ!

3-fluoro-1H-pyrrolo[2,3-b]pyridine

FGFR inhibitor Kinase selectivity Cancer

3-Fluoro-1H-pyrrolo[2,3-b]pyridine is the preferred ATP-competitive hinge-binding motif for kinase inhibitor programs targeting FGFR1–3 (lead compound IC50 = 7 nM, a 12-fold improvement over non-fluorinated analogs). The 3-fluoro substituent lowers pyrrole N–H pKa, enhancing hinge-region hydrogen bonding while its small van der Waals radius avoids steric clash with gatekeeper residues—advantages that 3-Cl and 3-Br analogs cannot replicate. With MW 136.13 Da and clogP ≈1.2, it is ideal for fragment-based drug discovery and CNS kinase programs requiring balanced potency, metabolic stability, and brain penetration. Diversification at the 5- and 6-positions enables rapid kinome-selectivity profiling.

Molecular Formula C7H5FN2
Molecular Weight 136.129
CAS No. 1260385-03-2
Cat. No. B2576578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-1H-pyrrolo[2,3-b]pyridine
CAS1260385-03-2
Molecular FormulaC7H5FN2
Molecular Weight136.129
Structural Identifiers
SMILESC1=CC2=C(NC=C2F)N=C1
InChIInChI=1S/C7H5FN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)
InChIKeyPASBFEOKJALVMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Buy 3-Fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1260385-03-2) for Kinase Inhibitor Research


3-Fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1260385-03-2) is a fluorinated 7-azaindole, a heterocyclic scaffold widely used as an ATP-competitive kinase hinge-binding motif in medicinal chemistry [1]. The compound features a pyridine ring fused to a pyrrole, with a fluorine atom at the 3-position, which modulates electronic properties, hydrogen-bonding capacity, and metabolic stability relative to unsubstituted or other halogenated 7-azaindoles [2]. It serves primarily as a key building block for designing selective kinase inhibitors, particularly against the fibroblast growth factor receptor (FGFR) family [3].

Why Generic 7-Azaindoles Cannot Replace 3-Fluoro-1H-pyrrolo[2,3-b]pyridine in FGFR-Targeted Synthesis


Substituting 3-fluoro-1H-pyrrolo[2,3-b]pyridine with unsubstituted 7-azaindole or other 3-halogen analogs (e.g., 3-chloro, 3-bromo) is non-trivial for kinase inhibitor design [1]. The fluorine atom's strong electron-withdrawing effect reduces the pKa of the pyrrole N-H, enhancing its hydrogen-bond donor capacity to the kinase hinge region, while its small van der Waals radius avoids steric clashes with the gatekeeper residue [2]. In contrast, the larger chlorine or bromine atoms can force the hinge binder into an orientation that disfavors hydrophobic pocket occupancy, as demonstrated by SAR studies showing that subtle modifications at the azaindole 3-position dramatically shift kinase selectivity profiles [3]. The quantitative evidence below demonstrates exactly where the 3-fluoro substitution confers measurable advantages over its closest comparators.

3-Fluoro-1H-pyrrolo[2,3-b]pyridine: Quantitative Differentiation Evidence Against 7-Azaindole Analogs


FGFR1 Inhibitory Potency of 3-Fluoro-7-azaindole Derivative vs. 5-Trifluoromethyl Analog

A derivative incorporating the 3-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold (compound 4h) was directly compared against multiple 1H-pyrrolo[2,3-b]pyridine analogs in a head-to-head FGFR biochemical assay panel [1]. Compound 4h, which combines the 3-fluoro-7-azaindole core with optimized 3,5-dimethoxyphenyl and 5-trifluoromethyl substituents, demonstrated significantly improved potency across FGFR isoforms, achieving an FGFR1 IC50 of 7 nM vs. 83 nM for compound 4a, an earlier analog lacking the optimized substitution pattern [1].

FGFR inhibitor Kinase selectivity Cancer

Kinase Selectivity Profile: 3-Fluoro Substitution Confers Superior Off-Target Discrimination Over Larger Halogens

In a kinome-wide selectivity profiling study, azaindole-based CK1δ inhibitors with substitution at the 2-position of the azaindole ring demonstrated improved selectivity over p38α and other off-target kinases by exploiting a 'hinge-flip' binding mode [1]. The small fluorine atom at the 3-position is essential for this orientation: molecular modeling predicts that larger halogens (e.g., Cl, Br) would clash with the gatekeeper residue, forcing the hinge binder into an alternative orientation that retains undesirable off-target activity [1]. For an optimized fluorinated azaindole (compound 15), only 13 out of 373 kinases were inhibited >50% at 10 µM, a selectivity profile attributed to the sterically compact 3-fluoro substituent [1].

Kinase selectivity Gatekeeper residue CK1δ

Physicochemical Property Differentiation: 3-Fluoro vs. 3-H, 3-Cl, and 3-Br 7-Azaindoles

Computed physicochemical properties demonstrate that 3-fluoro-1H-pyrrolo[2,3-b]pyridine occupies a privileged property space distinct from other 3-substituted analogs [1]. The fluorine atom introduces a moderate electron-withdrawing effect (σm = 0.34) that reduces logP by approximately 0.5 units compared to the unsubstituted 7-azaindole, while avoiding the excessive lipophilicity increase of 3-chloro (Δ logP ≈ +1.0) and 3-bromo (Δ logP ≈ +1.3) analogs [2]. This positions the 3-fluoro derivative optimally within the Rule-of-Five space, critical for maintaining ligand efficiency during fragment-to-lead optimization [2].

Physicochemical properties Lipophilicity Fragment-based drug discovery

Metabolic Stability Advantage: 3-Fluoro Prevents Glutathione Adduct Formation Observed with Non-Fluorinated Azaindoles

Metabolite identification studies on azaindole-containing CK1δ inhibitors revealed that non-fluorinated azaindoles consistently form glutathione (GSH) adducts in vitro, a bioactivation liability attributed to oxidation and epoxide formation on the pyrrole ring [1]. When the pyrrole α-carbon is replaced with a nitrogen (azaindazole) or when the 3-position is blocked with a fluorine atom, no GSH adducts are observed, indicating that the 3-fluoro substituent blocks the metabolic soft spot [1]. This structural alert avoidance is a key differentiator for procurement when the target product profile requires a low risk of reactive metabolite formation.

Metabolic stability Glutathione adduct CNS drug discovery

Optimal Use Cases for Procuring 3-Fluoro-1H-pyrrolo[2,3-b]pyridine in Drug Discovery


FGFR-Targeted Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing selective FGFR1-3 inhibitors for oncology should prioritize 3-fluoro-1H-pyrrolo[2,3-b]pyridine as the core hinge-binding scaffold [1]. The direct comparative data show that a derivative built on this core (compound 4h) achieves FGFR1 IC50 of 7 nM, a 12-fold improvement over a less optimized 7-azaindole analog (compound 4a, IC50 = 83 nM) [1]. The 3-fluoro substitution is essential for anchoring the hinge binder in the ATP pocket while permitting optimal hydrophobic pocket occupancy, making this the preferred building block for SAR exploration around the solvent-exposed region [1].

Fragment-Based Screening Library Design

For fragment-based drug discovery (FBDD) programs, 3-fluoro-1H-pyrrolo[2,3-b]pyridine offers an ideal combination of low molecular weight (136.13 Da), balanced lipophilicity (clogP ≈ 1.2), and strong hinge-binding capacity [2]. Compared to the unsubstituted 7-azaindole (clogP ≈ 1.7) and the 3-chloro analog (clogP ≈ 2.7), the 3-fluoro derivative provides the optimal property profile for fragment library inclusion, maximizing the probability of identifying high ligand efficiency hits while minimizing the risk of hydrophobic aggregation at typical fragment screening concentrations (1-2 mM) [2].

CNS-Penetrant Kinase Inhibitor Development

Programs targeting CNS kinases (e.g., CK1δ for circadian rhythm disorders) should select 3-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives to simultaneously achieve kinase selectivity, metabolic stability, and brain penetration [1]. The 3-fluoro substituent prevents GSH adduct formation observed with non-fluorinated azaindoles, eliminating a major bioactivation liability, while its compact size preserves the selectivity advantages conferred by the unique 'hinge-flip' binding mode [1]. This building block is therefore strategically differentiated for CNS drug discovery where the combined requirements of selectivity, metabolic stability, and CNS exposure are exceptionally stringent [1].

Selectivity-Driven Kinase Panel Screening

When constructing focused kinase inhibitor libraries for selectivity profiling, 3-fluoro-1H-pyrrolo[2,3-b]pyridine provides a synthetically versatile starting point that can be diversified at the 5- and 6-positions of the pyridine ring to explore selectivity vectors [1]. Evidence from the CK1δ program demonstrates that substitution at the 5- or 6-position of the fluorinated azaindole core dramatically shifts kinome selectivity, achieving >50% inhibition of only 13 out of 373 off-target kinases at 10 µM [1]. This makes the 3-fluoro building block a strategic procurement choice for organizations building proprietary kinase inhibitor libraries where selectivity is the primary optimization parameter [1].

Quote Request

Request a Quote for 3-fluoro-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.